2-(2,4-dichlorophenoxy)-N-(2-oxoindolin-5-yl)acetamide
Description
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(2-oxo-1,3-dihydroindol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O3/c17-10-1-4-14(12(18)7-10)23-8-16(22)19-11-2-3-13-9(5-11)6-15(21)20-13/h1-5,7H,6,8H2,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMNBYIRYXVBFCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-(2-oxoindolin-5-yl)acetamide typically involves the following steps:
Formation of the dichlorophenoxy intermediate: This step involves the reaction of 2,4-dichlorophenol with an appropriate acylating agent to form the dichlorophenoxy intermediate.
Coupling with oxoindolinyl acetamide: The dichlorophenoxy intermediate is then coupled with 2-oxoindolin-5-yl acetamide under suitable reaction conditions, such as the presence of a base and a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N-(2-oxoindolin-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(2-oxoindolin-5-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.
Receptor binding: It may bind to specific receptors, modulating their activity and downstream signaling pathways.
DNA/RNA interaction: The compound may interact with nucleic acids, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Key Structural Features :
- 2,4-Dichlorophenoxy group: Enhances lipophilicity and enzyme-binding affinity, particularly with COX-2 .
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
Table 1: Structural Comparison of Selected Acetamide Derivatives
Structural Insights :
- Nitrogen Substituent : The 2-oxoindolin-5-yl group in the target compound provides a rigid, planar structure compared to the flexible benzyl group in 6a or the hydrazone in 6b . This rigidity may enhance target selectivity.
- Chlorine Positioning: The 2,4-dichloro substitution on the phenoxy group is conserved across analogues, optimizing hydrophobic interactions with enzyme pockets .
Pharmacological and Biochemical Comparisons
Table 2: Activity Profiles of Key Compounds
Mechanistic Differences :
- COX-2 Inhibition: The target compound’s acetamide linkage and indolinone group likely stabilize interactions with COX-2’s hydrophobic pocket, surpassing 2,4-D’s activity .
- Antihistamine Activity: N-(5-Amino-2-methoxyphenyl) derivatives prioritize aromatic amine interactions over COX binding, explaining divergent therapeutic effects .
Key Takeaways :
- The 2-oxoindolin-5-yl group confers rigidity and binding specificity.
- Chlorine positioning optimizes enzyme interactions across analogues.
- Synthetic routes prioritize high yields and regioselectivity for clinical scalability.
Biological Activity
2-(2,4-dichlorophenoxy)-N-(2-oxoindolin-5-yl)acetamide (CAS No. 921546-16-9) is a synthetic organic compound belonging to the acetamide class. It features a dichlorophenoxy group and an oxoindolinyl moiety, which contribute to its unique chemical and biological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Molecular Formula: C16H12Cl2N2O3
Molecular Weight: 367.19 g/mol
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit enzymes involved in various metabolic pathways, potentially leading to altered cellular functions.
- Receptor Binding: It has been suggested that this compound can bind to certain receptors, modulating their activity and downstream signaling pathways.
- DNA/RNA Interaction: There is evidence indicating that it may interact with nucleic acids, affecting gene expression and cellular processes.
Anticancer Activity
Preliminary studies suggest that compounds containing the oxoindolinyl moiety may possess anticancer properties. The mechanism often involves inducing apoptosis in cancer cells through various pathways, including oxidative stress and modulation of cell cycle regulators.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study published in a peer-reviewed journal explored the effects of structurally related compounds on cancer cell lines. The results indicated that these compounds could significantly reduce cell viability in several cancer types by inducing apoptosis through mitochondrial pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
